Cas no 1086026-31-4 (Dehydro Ivabradine)

Dehydro Ivabradine 化学的及び物理的性質
名前と識別子
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- 3-[3-[[[(7S)-3,4-DiMethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]Methyl]MethylaMino]propyl]-1,3-dihydro-7,8-diMethoxy-H-3-benzazepin-2-one
- Dehydro Ivabradine
- 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
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計算された属性
- 精确分子量: 466.24700
じっけんとくせい
- PSA: 60.47000
- LogP: 3.67610
Dehydro Ivabradine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D229135-50mg |
Dehydro Ivabradine |
1086026-31-4 | 50mg |
$ 1967.00 | 2023-09-08 | ||
TRC | D229135-5mg |
Dehydro Ivabradine |
1086026-31-4 | 5mg |
$ 251.00 | 2023-09-08 |
Dehydro Ivabradine 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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9. Back matter
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10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Dehydro Ivabradineに関する追加情報
Comprehensive Overview of Dehydro Ivabradine (CAS No. 1086026-31-4): Mechanism, Applications, and Research Insights
Dehydro Ivabradine, a derivative of the well-known cardiovascular agent Ivabradine, has garnered significant attention in pharmacological research due to its unique properties and potential therapeutic applications. With the CAS registry number 1086026-31-4, this compound is often studied for its role in modulating heart rate and its implications in treating conditions like chronic heart failure and angina pectoris. Researchers and clinicians alike are increasingly interested in its mechanism of action, which involves selective inhibition of the funny current (If) in the sinoatrial node, a key regulator of cardiac pacemaker activity.
In recent years, the demand for Dehydro Ivabradine has surged, driven by its potential to offer fewer side effects compared to traditional beta-blockers. This aligns with the growing trend in precision medicine, where patients seek personalized treatment options with minimal adverse effects. Online searches for terms like "Dehydro Ivabradine mechanism", "CAS 1086026-31-4 uses", and "Ivabradine derivatives comparison" reflect this heightened interest. The compound's ability to selectively target the If current without affecting other ion channels makes it a promising candidate for further clinical development.
From a chemical perspective, Dehydro Ivabradine (CAS 1086026-31-4) shares structural similarities with its parent compound but exhibits distinct pharmacokinetic properties. Its modified structure enhances metabolic stability, a critical factor in drug development. This has led to investigations into its bioavailability and half-life, topics frequently queried in academic and pharmaceutical forums. The compound's potential applications extend beyond cardiology, with preliminary studies exploring its effects on neuroprotection and inflammatory pathways, areas that resonate with current research trends.
The synthesis and characterization of Dehydro Ivabradine involve advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. These methods ensure the purity and efficacy of the compound, addressing common concerns about pharmaceutical quality control. As the pharmaceutical industry shifts toward greener practices, researchers are also evaluating sustainable synthesis routes for Ivabradine analogs, a topic gaining traction in environmental chemistry circles.
In summary, Dehydro Ivabradine (CAS 1086026-31-4) represents a compelling area of study at the intersection of cardiology, pharmacology, and drug development. Its selective action, coupled with its potential for fewer side effects, positions it as a valuable tool in modern therapeutics. As research progresses, this compound may unlock new avenues for treating cardiovascular and other systemic conditions, making it a focal point for both scientific inquiry and clinical innovation.
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